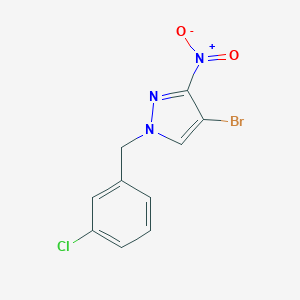
2,2-dimethyl-N-(pyridin-3-ylcarbamothioyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dimethyl-N-(pyridin-3-ylcarbamothioyl)propanamide, also known as DPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPTP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 304.4 g/mol.
Wirkmechanismus
The mechanism of action of 2,2-dimethyl-N-(pyridin-3-ylcarbamothioyl)propanamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins that are involved in inflammation, pain, and cancer cell growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are proteins that are involved in the regulation of gene expression. Inhibition of HDACs has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of COX-2 and HDACs, as mentioned above. This compound has also been shown to induce apoptosis in cancer cells and to inhibit the migration and invasion of cancer cells. In vivo studies have shown that this compound has anti-inflammatory and analgesic effects in animal models of inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,2-dimethyl-N-(pyridin-3-ylcarbamothioyl)propanamide in lab experiments is that it is relatively easy to synthesize and is readily available. This compound has also been extensively studied, which means that there is a significant amount of data available on its properties and potential applications. One of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or proteins. Another limitation is that this compound has not been extensively studied in humans, which means that its safety and efficacy in humans are not well-established.
Zukünftige Richtungen
There are several future directions for the study of 2,2-dimethyl-N-(pyridin-3-ylcarbamothioyl)propanamide. One area of research is the development of new drugs that target COX-2 and HDACs. This compound has shown promise as a lead compound for the development of such drugs. Another area of research is the study of this compound in animal models of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro, but its efficacy in vivo has not been extensively studied. Finally, the safety and efficacy of this compound in humans need to be established before it can be considered for clinical use. Clinical trials are needed to determine the optimal dosage, safety, and efficacy of this compound in humans.
Synthesemethoden
The synthesis of 2,2-dimethyl-N-(pyridin-3-ylcarbamothioyl)propanamide involves the reaction of 3-pyridinecarboxamide with 2,2-dimethylthioacetic acid chloride in the presence of triethylamine. The reaction proceeds via an intermediate, which is then treated with ammonium hydroxide to yield the final product. The synthesis of this compound is a relatively simple and straightforward process that can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
2,2-dimethyl-N-(pyridin-3-ylcarbamothioyl)propanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In biochemistry, this compound has been used as a probe to study the binding of proteins to DNA, which has implications for the development of new drugs that target DNA-binding proteins. In pharmacology, this compound has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer therapies.
Eigenschaften
Molekularformel |
C11H15N3OS |
|---|---|
Molekulargewicht |
237.32 g/mol |
IUPAC-Name |
2,2-dimethyl-N-(pyridin-3-ylcarbamothioyl)propanamide |
InChI |
InChI=1S/C11H15N3OS/c1-11(2,3)9(15)14-10(16)13-8-5-4-6-12-7-8/h4-7H,1-3H3,(H2,13,14,15,16) |
InChI-Schlüssel |
SLKTWUAWOGJKRL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CN=CC=C1 |
Kanonische SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CN=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol](/img/structure/B250589.png)

![3-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B250601.png)







![N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]acetamide](/img/structure/B250632.png)
